3-Bromo-2,5-dichloropyridin-4-amine

Physicochemical Properties pKa Density

3-Bromo-2,5-dichloropyridin-4-amine is a highly substituted halogenated aminopyridine offering a unique reactivity hierarchy for chemoselective functionalization. The 3-bromo group enables selective cross-coupling, such as Suzuki or Buchwald-Hartwig, prior to chlorine modification, making it a non-substitutable, privileged scaffold for synthesizing complex trisubstituted pyridines essential in medicinal chemistry and agrochemical discovery.

Molecular Formula C5H3BrCl2N2
Molecular Weight 241.90 g/mol
Cat. No. B8129365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-dichloropyridin-4-amine
Molecular FormulaC5H3BrCl2N2
Molecular Weight241.90 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)Br)N)Cl
InChIInChI=1S/C5H3BrCl2N2/c6-3-4(9)2(7)1-10-5(3)8/h1H,(H2,9,10)
InChIKeyWUQGKFQXUKWLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,5-dichloropyridin-4-amine: A Strategic Halogenated Pyridine Scaffold for Medicinal Chemistry and Agrochemical Synthesis


3-Bromo-2,5-dichloropyridin-4-amine is a highly substituted halogenated aminopyridine characterized by a pyridine ring with chlorine atoms at the 2- and 5-positions, a bromine atom at the 3-position, and an amino group at the 4-position . This specific substitution pattern classifies it as a privileged scaffold in medicinal chemistry and agrochemical research, primarily due to its enhanced and differentiated reactivity profile compared to simpler halogenated pyridines [1]. The molecule is of significant interest as a versatile synthetic intermediate for constructing more complex, biologically active compounds, particularly as a building block in kinase inhibitor and bromodomain inhibitor programs [2].

The Critical Role of the 3-Bromo Substituent in 2,5-Dichloropyridin-4-amine: Why Substitution is Not Straightforward


Generic substitution of 3-Bromo-2,5-dichloropyridin-4-amine with other halogenated pyridine analogs is not feasible due to the distinct and quantifiable differentiation conferred by the specific arrangement of its three halogen substituents. The presence of both chloro and bromo groups creates a unique reactivity hierarchy, enabling chemoselective functionalization that is unattainable with simpler dihalogenated pyridines like 2,5-dichloropyridin-4-amine or 3-bromo-5-chloropyridin-4-amine . The bromine atom at the 3-position is a particularly critical handle for selective cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, before or after modification of the chlorine atoms [1]. This precise regiochemical arrangement is not interchangeable with other regioisomers (e.g., 3-bromo-2-chloropyridin-4-amine) as it dictates the subsequent functionalization pathway and the final molecular architecture, making it a non-substitutable intermediate in complex synthetic sequences [2].

Quantifiable Differentiation of 3-Bromo-2,5-dichloropyridin-4-amine: A Comparator-Based Evidence Guide


Differentiated Physicochemical Profile: Predicted pKa and Density vs. 2,5-Dichloropyridin-4-amine

Predicted physicochemical properties for 3-Bromo-2,5-dichloropyridin-4-amine demonstrate a clear differentiation from its non-brominated parent compound, 2,5-dichloropyridin-4-amine. The introduction of the 3-bromo substituent results in a significantly lower predicted pKa (0.66 ± 0.50) and a higher predicted density (1.934 ± 0.06 g/cm3) compared to the parent . This indicates that the compound is more acidic and likely has different solubility and absorption characteristics, which are critical parameters in lead optimization and formulation development.

Physicochemical Properties pKa Density Medicinal Chemistry

Enhanced Reactivity for Chemoselective Functionalization vs. Dihalogenated Analogs

The presence of a bromine atom at the 3-position, flanked by chlorine atoms at the 2- and 5-positions, establishes a clear hierarchy of leaving group ability (Br > Cl) in transition metal-catalyzed cross-coupling reactions. This structural feature is explicitly leveraged in synthetic methodologies for chemoselective functionalization, where the more reactive 3-bromo group can be selectively coupled with a nucleophile in the presence of the 2- and 5-chloro groups, which remain intact for subsequent modification steps [1][2]. In contrast, dihalogenated analogs like 2,5-dichloropyridin-4-amine offer only chloro groups for coupling, and 2,5-dibromopyridin-4-amine may exhibit lower selectivity or require harsher conditions for differential coupling .

Synthetic Chemistry Cross-Coupling Chemoselectivity Regioselectivity

Structural Motif in Potent Kinase and Bromodomain Inhibitors: A Class-Level Implication

The 3-bromo-2,5-dichloropyridin-4-amine scaffold is a recurring structural motif in patent literature disclosing potent inhibitors of various kinases and bromodomain-containing proteins, including BRD4 [1][2]. While direct IC50 data for this exact fragment is not found in primary literature, the inclusion of this specific substitution pattern in broader compound claims suggests it imparts favorable binding interactions or physicochemical properties. For context, related highly potent inhibitors containing this or a closely related core have been reported, such as a Plk1 inhibitor with an IC50 of 0.83 nM and a BRD4 inhibitor with an IC50 of 25 nM . The presence of the 3-bromo substituent is known from SAR studies on other pyridine series to influence potency and selectivity profiles significantly compared to non-brominated or differently substituted analogs [3].

Kinase Inhibitor Bromodomain Inhibitor Medicinal Chemistry SAR

Recommended Research and Industrial Application Scenarios for 3-Bromo-2,5-dichloropyridin-4-amine


As a Key Intermediate for Regioselective Synthesis of Trisubstituted Pyridines

Due to its differentiated reactivity profile where the 3-bromo group can be selectively activated over the 2- and 5-chloro groups, this compound is ideally suited for the stepwise, regiocontrolled synthesis of highly functionalized trisubstituted pyridines. This is a critical application in the construction of complex molecular libraries for medicinal chemistry and agrochemical discovery [1][2].

As a Core Scaffold in Structure-Activity Relationship (SAR) Studies for Kinase and Bromodomain Inhibitors

This compound serves as a privileged scaffold for medicinal chemists engaged in the optimization of kinase and bromodomain inhibitors. Its substitution pattern is found in numerous patent applications covering these therapeutic areas, making it a strategic starting material for SAR exploration to modulate potency, selectivity, and physicochemical properties of lead compounds [3].

As a Valuable Intermediate in the Development of Bromodomain-Selective Chemical Probes

Given the implication of the 3-bromo-2,5-dichloropyridin-4-amine motif in bromodomain inhibitor patents, this compound is a key intermediate for synthesizing BD2-selective chemical probes [3]. These probes are essential tools for dissecting the specific roles of bromodomain-containing proteins in gene regulation and disease pathogenesis, driving fundamental research in epigenetics and oncology.

As a Non-Substitutable Building Block for Advanced Agrochemical Synthesis

The unique halogenation pattern provides a handle for introducing specific properties, such as enhanced lipophilicity and metabolic stability, into agrochemical leads. Its use as an intermediate in this sector is supported by its inclusion in patents related to pest control agents, where precise molecular architecture is crucial for activity and environmental profile [4].

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